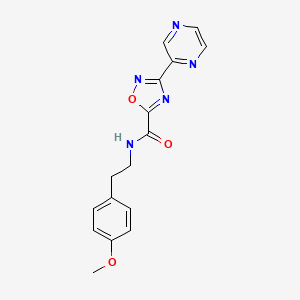

N-(2-morpholino-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

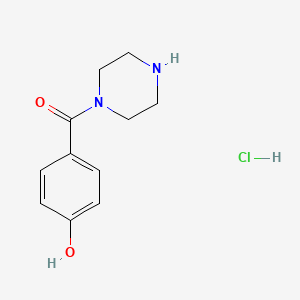

“N-(2-morpholino-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide” is a complex organic compound that contains a morpholino group, a thiophene ring, and a naphthalene ring. Morpholino groups are often used in medicinal chemistry due to their ability to mimic peptides, while thiophene and naphthalene rings are common structures in many biologically active compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the morpholino group, the introduction of the thiophene ring, and the coupling with the naphthalene ring. The exact methods would depend on the specific reactions used .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The morpholino group would likely contribute to the polarity of the molecule, while the thiophene and naphthalene rings would provide aromatic character .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the morpholino group, the thiophene ring, and the naphthalene ring. For example, the thiophene ring might undergo electrophilic aromatic substitution, while the morpholino group could participate in various nucleophilic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the morpholino group might increase its solubility in water, while the thiophene and naphthalene rings might contribute to its UV/Vis absorption properties .Mecanismo De Acción

N-(2-morpholino-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide works by modifying the function of proteins through covalent modification of cysteine residues. It has been found to be particularly effective in modifying ion channels, which are important for the regulation of cellular processes such as muscle contraction, neurotransmitter release, and hormone secretion.

Biochemical and physiological effects:

This compound has been found to have a variety of biochemical and physiological effects, including altering the activity of ion channels, transporters, and enzymes. It has also been found to affect cellular signaling pathways and to have anti-inflammatory properties.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using N-(2-morpholino-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide in lab experiments is its specificity for cysteine residues, which allows for targeted modification of proteins. However, one limitation is that the modification is irreversible, which can make it difficult to study the effects of the modification over time.

Direcciones Futuras

There are many potential future directions for research involving N-(2-morpholino-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide. One area of interest is the development of new drugs that target ion channels and other proteins modified by this compound. Another area of interest is the development of new analytical tools and biosensors that use this compound as a probe. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and to explore its potential therapeutic applications.

Métodos De Síntesis

N-(2-morpholino-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide can be synthesized through a multi-step process involving the reaction of naphthalene-1-sulfonyl chloride with morpholine and 3-thiophene ethanol. The resulting product is then purified through recrystallization and characterized using various spectroscopic techniques.

Aplicaciones Científicas De Investigación

N-(2-morpholino-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide has been used in a variety of scientific research applications, including studying the structure and function of ion channels, membrane transporters, and enzymes. It has also been used in drug discovery and development, as well as in the development of biosensors and other analytical tools.

Propiedades

IUPAC Name |

N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)naphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3S2/c23-27(24,20-7-3-5-16-4-1-2-6-18(16)20)21-14-19(17-8-13-26-15-17)22-9-11-25-12-10-22/h1-8,13,15,19,21H,9-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXHLUPTXWFWNBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,8-Dioxaspiro[4.5]decan-4-one](/img/structure/B2949586.png)

![ethyl 3-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(oxan-4-yl)methyl]azetidin-3-amine](/img/structure/B2949593.png)

![Cis-1-(Tert-Butoxycarbonyl)-3A,4,5,6A-Tetrahydrospiro[Cyclopenta[D]Isoxazole-6,4-Piperidine]-3-Carboxylic Acid](/img/structure/B2949595.png)

![3-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}propanoic acid](/img/structure/B2949597.png)

![8-(2,2-Dimethylpropanoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2949602.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2949603.png)

![3-(1,3-Benzodioxol-5-yl)-6-[(4-methylphenyl)methylsulfanyl]pyridazine](/img/structure/B2949605.png)